Sorafenib beta-D-Glucuronide

Beschreibung

Significance of Phase II Metabolism in Xenobiotic Disposition

The biotransformation of foreign compounds, or xenobiotics, within the body is a critical process that dictates their therapeutic efficacy and potential toxicity. This metabolic process is broadly categorized into Phase I and Phase II reactions. While Phase I reactions introduce or expose functional groups on a xenobiotic molecule, Phase II reactions involve the conjugation of these modified compounds with endogenous molecules. uomus.edu.iqijpcbs.com This conjugation step, a cornerstone of detoxification, significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body, primarily through urine or bile. uomus.edu.iqijpcbs.com

Among the various Phase II reactions, glucuronidation stands out as the most prevalent and crucial pathway for the metabolism of a vast array of drugs, environmental pollutants, and endogenous substances. ijpcbs.comhyphadiscovery.comjove.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly found in the liver but also present in other tissues like the kidneys and intestines. ijpcbs.com UGTs facilitate the transfer of a glucuronic acid moiety to the xenobiotic, forming a more polar and readily excretable glucuronide conjugate. uomus.edu.iqjove.com The efficiency and rate of glucuronidation can significantly influence a drug's pharmacokinetic profile, including its half-life and systemic exposure.

Overview of Sorafenib (B1663141) Metabolism and its Glucuronide Conjugate

Sorafenib, a multi-kinase inhibitor, is a key therapeutic agent in the treatment of certain cancers. nih.govaacrjournals.org Its metabolism is a prime example of the interplay between Phase I and Phase II pathways. The primary routes of sorafenib metabolism occur in the liver and involve both oxidation and glucuronidation. pharmgkb.orgplos.org

The oxidative pathway, a Phase I reaction, is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of sorafenib N-oxide, an active metabolite. nih.govpharmgkb.org Concurrently, sorafenib undergoes direct conjugation with glucuronic acid in a Phase II reaction catalyzed predominantly by the enzyme UGT1A9. nih.govpharmgkb.org This results in the formation of Sorafenib beta-D-Glucuronide, a major metabolite. pharmgkb.orgdrugbank.com While sorafenib N-oxide accounts for approximately 9-16% of the circulating analytes at steady state, glucuronidation is a significant clearance pathway for sorafenib. pharmgkb.orgdrugbank.com

Research Rationale for Investigating Sorafenib beta-D-Glucuronide

Detailed Research Findings

Enzymatic Pathway:

In vitro experiments have definitively identified UGT1A9 as the primary enzyme responsible for the glucuronidation of sorafenib. nih.govaacrjournals.org While other UGT isoforms were tested, UGT1A9 demonstrated the most significant catalytic activity. nih.gov It is noteworthy that sorafenib itself has been shown to be an inhibitor of other UGT isoforms, such as UGT1A1, which could have implications for the metabolism of co-administered drugs. aacrjournals.orgtga.gov.au

Metabolite Profile:

Sorafenib beta-D-Glucuronide is a significant metabolite in the human body following sorafenib administration. pharmgkb.org Approximately 19% of a sorafenib dose is excreted in the urine, almost entirely as glucuronidated metabolites. pharmgkb.orgtga.gov.au This highlights the importance of the glucuronidation pathway in the clearance of sorafenib.

Pharmacokinetic Parameters:

The formation of Sorafenib beta-D-Glucuronide is a key determinant of sorafenib's pharmacokinetic profile. The apparent Michaelis-Menten constant (Km) for UGT1A9-mediated sorafenib glucuronidation has been determined to be 3.6 ± 0.22 µM, indicating a high affinity of the enzyme for sorafenib. nih.gov This contrasts with the Km for CYP3A4-mediated oxidation, which is 12.1 ± 0.71 µM. nih.gov

Table 1: Key Enzymes in Sorafenib Metabolism

| Metabolic Pathway | Primary Enzyme | Metabolite | Apparent Km (µM) |

|---|---|---|---|

| Oxidation (Phase I) | CYP3A4 | Sorafenib N-oxide | 12.1 ± 0.71 nih.gov |

| Glucuronidation (Phase II) | UGT1A9 | Sorafenib beta-D-Glucuronide | 3.6 ± 0.22 nih.gov |

Enterohepatic Recirculation:

A crucial aspect of Sorafenib beta-D-Glucuronide's pharmacology is its involvement in enterohepatic recirculation. aacrjournals.org After being excreted into the bile, the glucuronide can be hydrolyzed back to active sorafenib by β-glucuronidases produced by intestinal microflora. livermetabolism.com This regenerated sorafenib can then be reabsorbed, contributing to its sustained plasma concentrations. aacrjournals.org This process is influenced by transporters such as ABCC2 and ABCC3, which are involved in the efflux of the glucuronide from hepatocytes into bile and blood, respectively, and OATP1a/1b, which mediate its reuptake into hepatocytes. aacrjournals.org

Table 2: Transporters Involved in Sorafenib beta-D-Glucuronide Disposition

| Transporter | Function | Location |

|---|---|---|

| ABCC2 (MRP2) | Efflux into bile | Hepatocyte (Apical membrane) |

| ABCC3 (MRP3) | Efflux into blood | Hepatocyte (Basolateral membrane) |

| OATP1a/1b | Uptake into hepatocytes | Hepatocyte (Basolateral membrane) |

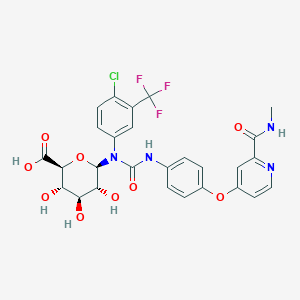

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1130164-93-0 |

|---|---|

Molekularformel |

C27H24ClF3N4O9 |

Molekulargewicht |

640.9 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[4-chloro-N-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoyl]-3-(trifluoromethyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1 |

InChI-Schlüssel |

HALZWBPBJOJUOZ-QMDPOKHVSA-N |

Isomerische SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |

Kanonische SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Enzymology of Sorafenib Beta D Glucuronide Formation

Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Isoforms Involved in Sorafenib (B1663141) Glucuronidation

The glucuronidation of sorafenib is not a random enzymatic event; it is predominantly carried out by a specific UGT isoform, with others playing a comparatively minor role. aacrjournals.orgnih.gov

Primary Role of UGT1A9 in Sorafenib beta-D-Glucuronide Synthesis

Extensive in vitro research has unequivocally identified UGT1A9 as the principal enzyme responsible for the synthesis of Sorafenib beta-D-Glucuronide. aacrjournals.orgnih.govvulcanchem.complos.orgdrugbank.combioline.org.br Studies using a panel of human UGT enzymes have demonstrated that sorafenib is almost exclusively metabolized to its glucuronide form by UGT1A9. nih.gov This isoform is stably expressed in the liver and kidneys, the primary sites of drug metabolism. drugbank.comfrontiersin.org The expression level of UGT1A9 in the liver has been shown to be a major determinant of glucuronidation capacity. plos.org In fact, a strong correlation has been observed between hepatic UGT1A9 mRNA expression and the formation velocity of Sorafenib beta-D-Glucuronide, highlighting the enzyme's abundance as a key factor in metabolic capacity. vulcanchem.com

Interestingly, while UGT1A9 is the primary metabolizer of sorafenib, sorafenib itself can inhibit other UGT isoforms, such as UGT1A1. aacrjournals.orgnih.gov This complex interplay underscores the specific and critical role of UGT1A9 in sorafenib's glucuronidation pathway.

Kinetic Characterization of UGT1A9-Mediated Glucuronidation

The efficiency of UGT1A9 in catalyzing the glucuronidation of sorafenib has been quantified through kinetic studies. These studies have determined the apparent Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

In vitro assays have reported an apparent Km value of 3.6 ± 0.22 µM for UGT1A9-mediated sorafenib glucuronidation. nih.govvulcanchem.com Another study using commercial pooled human liver microsomes found a similar Km value of 2.89 ± 0.29 µM. plos.orgresearchgate.net This low Km value indicates a high affinity of UGT1A9 for sorafenib, explaining the rapid formation of the glucuronide metabolite following drug administration. vulcanchem.com For comparison, the oxidative metabolism of sorafenib by CYP3A4 to produce sorafenib N-oxide has a higher Km of 12.1 ± 0.71 µM, suggesting a lower affinity. vulcanchem.com

| Enzyme | Metabolite | Apparent Km (µM) | Source |

|---|---|---|---|

| UGT1A9 | Sorafenib beta-D-Glucuronide | 3.6 ± 0.22 | nih.govvulcanchem.com |

| UGT1A9 | Sorafenib beta-D-Glucuronide | 2.89 ± 0.29 | plos.orgresearchgate.net |

| CYP3A4 | Sorafenib N-oxide | 12.1 ± 0.71 | vulcanchem.com |

Factors Influencing UGT1A9 Activity and Sorafenib beta-D-Glucuronide Formation in Research Models

The efficiency of UGT1A9-mediated glucuronidation is not static and can be influenced by various factors, including epigenetic regulation and the pathophysiological state of the liver.

Epigenetic Regulation of UGT1A9 Expression (e.g., MicroRNAs)

Recent research has shed light on the epigenetic regulation of UGT1A9 expression, particularly through the action of microRNAs (miRNAs). frontiersin.orgnih.govnih.gov MiRNAs are small non-coding RNA molecules that can post-transcriptionally regulate gene expression. nih.gov

Studies have identified specific miRNAs, namely miR-200a and miR-183, as potential regulators of the UGT1A gene family, including UGT1A9. nih.govnih.gov In hepatocellular carcinoma (HCC) cells, an inverse correlation has been observed between the levels of miR-200a/-183 and UGT1A9 mRNA. nih.govmdpi.com Further experiments have demonstrated that these miRNAs can directly bind to the 3'-untranslated region (3'-UTR) of UGT1A9, leading to the downregulation of its expression in a dose-dependent manner. nih.gov Consequently, elevated levels of miR-200a and miR-183 result in a significant reduction in the formation of Sorafenib beta-D-Glucuronide in HCC cells. nih.govresearchgate.net This epigenetic control mechanism suggests that the expression and activity of UGT1A9 can be modulated at a post-transcriptional level, impacting the metabolism of sorafenib. frontiersin.orgnih.gov

Impact of Liver Pathophysiology on Glucuronidation Capacity in Research Models

The health of the liver, the primary site of drug metabolism, significantly impacts the glucuronidation capacity for sorafenib. plos.orglivermetabolism.com In research models using liver microsomes from hepatocellular carcinoma (HCC) patients, a notable decrease in the rate of sorafenib glucuronidation has been observed compared to normal liver microsomes. plos.orgmdpi.comnih.gov

Specifically, studies have shown that the maximal velocity (Vmax) of sorafenib glucuronidation was approximately 2-fold lower in pooled tumor hepatic microsomes (THLMs) compared to normal hepatic microsomes (NHLMs), while the Km values remained unchanged. plos.orgresearchgate.netsemanticscholar.org This suggests that liver disease reduces the amount of functional UGT1A9 enzyme rather than altering its affinity for sorafenib. plos.org This reduction in glucuronidation was observed in the majority of individual patient samples studied. plos.org The decreased UGT1A9 activity in tumor tissue is associated with the downregulation of UGT1A9 protein expression. plos.orgmdpi.com Therefore, liver pathophysiology, such as that seen in HCC, can lead to impaired sorafenib metabolism, potentially altering drug exposure and response. plos.orgnih.gov

Species-Specific Differences in Glucuronidation Pathways

The metabolic pathway of Sorafenib, particularly its conversion to Sorafenib beta-D-glucuronide, exhibits notable differences across various species. These variations are primarily attributed to the differing expression and activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation reaction.

In humans, in vitro studies have unequivocally identified UGT1A9 as the principal enzyme responsible for the glucuronidation of Sorafenib. vulcanchem.comaacrjournals.orgnih.gov This is supported by the high affinity of UGT1A9 for Sorafenib, with an apparent Michaelis constant (Km) of 3.6 ± 0.22 µM. aacrjournals.orgnih.gov The formation of Sorafenib beta-D-glucuronide is a significant route of metabolism in humans, with the glucuronide metabolite being a major component found in urine, accounting for 19% of an administered dose. aacrjournals.orgeuropa.eu The plasma metabolic ratio of Sorafenib-glucuronide to the parent drug in humans is approximately 0.30 ± 0.19. vulcanchem.comaacrjournals.org

Conversely, studies in rats have demonstrated a significantly lower capacity for Sorafenib glucuronidation. Ex vivo metabolism studies using rat liver microsomes revealed a lack of significant formation of Sorafenib beta-D-glucuronide when compared to similar studies with human and mouse liver microsomes. aacrjournals.org In fact, the glucuronide metabolite was not detected in the plasma or bile of either wild-type or Abcc2-deficient rats. aacrjournals.org Further investigation in rats indicated that glucuronidation did not play a significant role in Sorafenib's metabolism in that species. mdpi.com

Mice, on the other hand, demonstrate a capacity for Sorafenib glucuronidation, although differences exist compared to humans. The metabolic ratio of Sorafenib-glucuronide to Sorafenib in wild-type mice was found to be 0.17 ± 0.02. aacrjournals.org While both humans and mice utilize UGT enzymes for this process, the subsequent transport and disposition of the glucuronide metabolite show species-specific characteristics. For instance, in mice, the transporters Abcc2 (Mrp2) and Abcc3 (Mrp3) are crucial for the biliary and systemic excretion of Sorafenib beta-D-glucuronide. vulcanchem.com In humans, while transporters like OATP1B1 are involved in the hepatic uptake of the glucuronide, substantial renal excretion of this metabolite also occurs, a pathway less prominent in mice. nih.gov

These species-specific differences in glucuronidation are critical for the interpretation of preclinical data and its extrapolation to human clinical scenarios. The variance in enzyme activity and transporter function underscores the importance of using appropriate animal models in the study of Sorafenib metabolism.

Table 1: Species-Specific Differences in Sorafenib Glucuronidation

| Species | Primary UGT Enzyme | Glucuronide Formation | Plasma Metabolic Ratio (Glucuronide/Sorafenib) | Key Transporters Involved |

| Human | UGT1A9 vulcanchem.comaacrjournals.orgnih.gov | Significant aacrjournals.orgeuropa.eu | 0.30 ± 0.19 vulcanchem.comaacrjournals.org | OATP1B1, OATP1B3, MRP2, BCRP, MRP3 nih.govfrontiersin.org |

| Mouse | UGT1A9 nih.gov | Significant aacrjournals.org | 0.17 ± 0.02 aacrjournals.org | Oatp1a/1b, Abcc2, Abcc3 aacrjournals.org |

| Rat | Not significant | Minimal to none detected aacrjournals.orgmdpi.com | Not detected aacrjournals.orgmdpi.com | Not applicable |

| Dog | Not significant | Not detected in plasma mdpi.com | Not detected mdpi.com | Not applicable |

Disposition and Transport Mechanisms of Sorafenib Beta D Glucuronide

Hepatic Uptake Transporters

The entry of sorafenib (B1663141) beta-D-glucuronide from the bloodstream into liver cells is a carrier-mediated process facilitated by specific uptake transporters located on the sinusoidal membrane of hepatocytes.

Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are key players in the hepatic uptake and disposition of sorafenib beta-D-glucuronide. frontiersin.orgnih.gov This uptake is a crucial step in a "hepatocyte hopping" mechanism, where the metabolite is secreted from one hepatocyte into the blood, only to be taken up by a downstream hepatocyte for eventual biliary excretion. frontiersin.orgresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govnih.gov This process, involving basolateral efflux by transporters like MRP3 and subsequent reuptake by OATPs, helps explain the low plasma levels of sorafenib beta-D-glucuronide observed in humans and facilitates efficient detoxification. frontiersin.orgaacrjournals.org Pharmacological inhibition of OATP transporters in human subjects, for instance by rifampin, leads to a significant increase in the systemic exposure to sorafenib beta-D-glucuronide, highlighting the clinical relevance of this pathway. frontiersin.orgresearchgate.netnih.gov

In vitro studies have definitively identified sorafenib beta-D-glucuronide as a substrate for both OATP1B1 and OATP1B3. frontiersin.orgnih.govaacrjournals.orgmdpi.com Experiments using HEK293 cells engineered to overexpress these transporters demonstrated significantly enhanced cellular uptake of the metabolite compared to control cells. nih.govaacrjournals.orgaacrjournals.org One study quantified this transport, revealing that cells expressing the murine ortholog Oatp1b2 had a 17.5-fold greater uptake of sorafenib-glucuronide than vector control cells. aacrjournals.org Similarly, cells expressing human OATP1B1 and OATP1B3 showed a 10.6-fold and 6.4-fold increase in uptake, respectively. nih.govaacrjournals.org This efficient transport by OATP1B1 and OATP1B3 directs the metabolite towards biliary excretion, contributing to its enterohepatic recycling. frontiersin.org

Table 1: In Vitro Transport of Sorafenib beta-D-Glucuronide by OATP Transporters Data sourced from studies using transporter-overexpressing cell lines.

| Transporter | Fold Increase in Uptake (vs. Control) | Reference |

| OATP1B1 | 10.6-fold | nih.govaacrjournals.org |

| OATP1B3 | 6.4-fold | nih.govaacrjournals.org |

| Oatp1b2 (murine) | 17.5-fold | nih.govaacrjournals.orgaacrjournals.org |

Role of Organic Anion Transporting Polypeptides (OATP) in Sorafenib beta-D-Glucuronide Disposition.

Investigations in Transporter-Deficient Animal Models (e.g., Oatp1b2-knockout mice)

Studies utilizing transporter-deficient animal models have provided crucial in vivo evidence for the role of OATPs in sorafenib beta-D-glucuronide disposition. nih.govaacrjournals.org In mice lacking the Oatp1b2 transporter (Oatp1b2-knockout), the murine ortholog of human OATP1B1, plasma concentrations of sorafenib beta-D-glucuronide were dramatically increased—more than 8-fold—following oral administration of sorafenib. nih.govaacrjournals.orgaacrjournals.org This elevated systemic exposure was accompanied by a substantially reduced liver-to-plasma concentration ratio of the metabolite, confirming impaired hepatic uptake. aacrjournals.org

Furthermore, when the OATP inhibitor rifampin was administered to wildtype mice, it significantly raised plasma levels of sorafenib beta-D-glucuronide; however, this effect was absent in Oatp1b2-deficient animals, directly implicating OATP-mediated uptake in its clearance. frontiersin.orgresearchgate.netnih.gov Conversely, the introduction of human OATP1B1 or OATP1B3 transporters into these knockout mice led to a partial restoration of function, reinforcing the role of these specific human transporters in the metabolite's handling. nih.govaacrjournals.orgmdpi.com

Table 2: Effect of Oatp1b2 Deficiency on Sorafenib beta-D-Glucuronide Pharmacokinetics in Mice

| Animal Model | Observation | Finding | Reference |

| Oatp1b2-knockout mice | > 8-fold increase in plasma AUC of sorafenib-glucuronide. | Confirms Oatp1b2 is critical for hepatic clearance. | nih.govaacrjournals.orgaacrjournals.org |

| Oatp1b2-knockout mice | 5.6-fold reduction in liver-to-plasma concentration ratio of sorafenib-glucuronide. | Demonstrates impaired hepatic uptake. | aacrjournals.org |

| Oatp1b2-knockout mice with rifampin | No significant increase in plasma sorafenib-glucuronide levels. | Validates that rifampin's effect is mediated through OATP inhibition. | frontiersin.orgresearchgate.netnih.gov |

| Oatp1b2-knockout mice with human OATP1B1/OATP1B3 | Partial restoration of sorafenib-glucuronide disposition. | Shows human transporters can compensate for the lack of the mouse ortholog. | nih.govaacrjournals.orgmdpi.com |

Contribution of Organic Cation Transporter 1 (OCT1)

While the parent compound, sorafenib, is a substrate for the Organic Cation Transporter 1 (OCT1), studies indicate that this transporter does not play a significant role in the disposition of its glucuronidated metabolite. nih.govnih.govlivermetabolism.comnih.govtandfonline.com A comprehensive investigation using knockout mice specifically examined this relationship. nih.gov The research found that a lack of the Oct1 transporter had no discernible effect on the pharmacokinetics, liver concentration, or the liver-to-plasma ratio of sorafenib beta-D-glucuronide. nih.gov This suggests that while OCT1 is involved in the hepatic uptake of the parent drug, the subsequent handling and transport of sorafenib beta-D-glucuronide are independent of this particular cation transporter. nih.gov

Efflux Transporters and Biliary Excretion

Following its formation and potential shuttling within the liver, sorafenib beta-D-glucuronide is actively transported out of the hepatocyte and into the bile for elimination from the body.

The primary mechanism for the biliary excretion of sorafenib beta-D-glucuronide is mediated by the efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. frontiersin.orgnih.govaacrjournals.orgnih.goveur.nl This transporter is located on the canalicular (apical) membrane of hepatocytes and plays a crucial role in secreting a wide range of compounds, particularly conjugated metabolites, into the bile. nih.govresearchgate.net

In vitro experiments using inside-out membrane vesicles expressing various transporters from the ABCC family confirmed that sorafenib-glucuronide is a high-affinity substrate for ABCC2. aacrjournals.org Studies in animal models further underscore its importance. For example, in Abcc2-deficient rats, the biliary excretion of sorafenib-glucuronide is severely impaired. nih.gov Similarly, in mouse models of nonalcoholic steatohepatitis (NASH) where the function and localization of Mrp2 are altered, a significant decrease in the biliary efflux of the metabolite is observed, leading to its retention in plasma. nih.gov MRP2 is the final step in the "hepatocyte hopping" process, ensuring the ultimate removal of sorafenib beta-D-glucuronide from the liver into the bile. researchgate.netnih.govnih.goveur.nl

Multidrug Resistance-Associated Protein 3 (ABCC3/MRP3) Mediated Efflux

Multidrug resistance-associated protein 3 (MRP3), encoded by the ABCC3 gene, is an ATP-binding cassette (ABC) transporter located on the basolateral membrane of hepatocytes. nih.gov Its primary role involves the efflux of organic ions and glucuronide conjugates from the liver back into the bloodstream. nih.gov Sorafenib beta-D-glucuronide has been identified as a substrate for human MRP3. frontiersin.orgnih.gov This means that after its formation within the hepatocyte, a portion of sorafenib beta-D-glucuronide can be transported out of the liver and into the systemic circulation by MRP3. nih.govnih.gov

This efflux mechanism is a key component of a process known as "hepatocyte hopping". aacrjournals.orgaacrjournals.org Under normal physiological conditions, a fraction of the intracellular sorafenib beta-D-glucuronide is secreted by ABCC3 back into the blood. nih.govresearchgate.netresearchgate.net From the bloodstream, it can then be taken up again by downstream hepatocytes. nih.govresearchgate.netresearchgate.net This shuttling process is thought to prevent the saturation of the primary biliary excretion pathway mediated by ABCC2. researchgate.netresearchgate.net

Studies using transporter-deficient mouse models have provided direct evidence for the role of MRP3 in the disposition of sorafenib beta-D-glucuronide. In these models, it was demonstrated that sorafenib beta-D-glucuronide is extruded from hepatocytes into the systemic circulation by Abcc3. nih.govnih.gov The significance of MRP3-mediated efflux is further supported by the observation that sorafenib beta-D-glucuronide can be detected in the urine of patients treated with sorafenib, which is consistent with its efflux into the blood from hepatocytes. aacrjournals.org

Furthermore, research has suggested that MRP3 may be a resistance factor for sorafenib in hepatocellular carcinoma. nih.gov Overexpression of MRP3 in cancer cells could potentially lead to increased efflux of the drug, thereby reducing its intracellular concentration and therapeutic efficacy. nih.govresearchgate.net Knockdown of MRP3 in sorafenib-resistant cells has been shown to restore sensitivity to the drug, highlighting the transporter's important role in drug resistance. nih.gov

Table 1: Impact of MRP3 (Abcc3) on Sorafenib beta-D-Glucuronide Disposition in Mice

Breast Cancer Resistance Protein (BCRP) as an Efflux Transporter

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another member of the ABC transporter family. nih.govnih.gov It is expressed in various tissues, including the liver, intestine, and the blood-brain barrier, where it plays a protective role by extruding xenobiotics and their metabolites. nih.gov While some studies have indicated that sorafenib itself is a substrate and a potent inhibitor of BCRP, there is also evidence suggesting that its glucuronide metabolite, sorafenib beta-D-glucuronide, interacts with this transporter. nih.govtandfonline.com

BCRP is known to transport a variety of glucuronide conjugates. nih.gov For instance, it transports steroid hormone conjugates such as estradiol-17β-D-glucuronide. nih.govnih.gov Given the structural similarities among glucuronidated compounds, it is plausible that sorafenib beta-D-glucuronide is also a substrate for BCRP. In fact, some studies have identified sorafenib glucuronide as a substrate and inhibitor of BCRP. tandfonline.com

Table 2: Interaction of Sorafenib and its Glucuronide with BCRP

Concept of "Hepatocyte Hopping" for Glucuronide Conjugates

"Hepatocyte hopping" is a recently proposed concept in clinical pharmacology that describes an efficient liver detoxification process. nih.govnih.gov This phenomenon was first described for the endogenous compound bilirubin (B190676) glucuronide and has since been shown to be relevant for xenobiotic glucuronides, including sorafenib beta-D-glucuronide. nih.govnih.govaacrjournals.org The process involves the shuttling of glucuronide conjugates from one hepatocyte back into the sinusoidal blood, followed by reuptake into a neighboring downstream hepatocyte. frontiersin.org

This liver-to-blood shuttling loop is mediated by a coordinated action of efflux and uptake transporters. aacrjournals.org For sorafenib beta-D-glucuronide, the basolaterally located efflux transporter MRP3 (ABCC3) plays a crucial role in transporting the conjugate out of the hepatocyte and into the bloodstream. nih.govnih.gov Subsequently, the organic anion-transporting polypeptides OATP1B1 and OATP1B3 (and their rodent orthologs, Oatp1a/1b) mediate the efficient reuptake of the glucuronide from the blood into adjacent hepatocytes. nih.govnih.govaacrjournals.org

Table 3: Key Transporters Involved in the Hepatocyte Hopping of Sorafenib beta-D-Glucuronide

Enterohepatic Recirculation of Sorafenib Beta D Glucuronide

Role of Gut Microbiota in Deconjugation

The gut microbiota is a critical mediator in the enterohepatic recirculation of Sorafenib (B1663141) beta-D-Glucuronide. After its formation in the liver, Sorafenib beta-D-Glucuronide is transported into the bile and subsequently released into the intestinal lumen. Here, it encounters a diverse population of anaerobic bacteria that possess the enzymatic machinery necessary for its deconjugation.

Bacterial Beta-Glucuronidase Activity and Parent Drug Reformation

The deconjugation of Sorafenib beta-D-Glucuronide is catalyzed by a class of enzymes known as β-glucuronidases, which are produced by a range of bacteria residing in the gut. nih.govnih.govlivermetabolism.comnih.gov These enzymes hydrolyze the glycosidic bond of the glucuronide, releasing sorafenib and D-glucuronic acid. The liberated sorafenib, being more lipophilic than its glucuronidated metabolite, can then be reabsorbed from the intestine back into the bloodstream.

The activity of bacterial β-glucuronidases is a pivotal factor determining the extent of sorafenib's enterohepatic recirculation. nih.govresearchgate.net Preclinical studies have shown that in the presence of a healthy gut microbiome, Sorafenib beta-D-Glucuronide is efficiently converted back to sorafenib. researchgate.netnih.gov Conversely, when bacterial β-glucuronidase activity is diminished, either through antibiotic treatment or in germ-free animal models, the reformation of the parent drug is significantly reduced. nih.govresearchgate.net This enzymatic action of the gut microbiota essentially salvages the conjugated and otherwise excretable form of the drug, contributing to its sustained therapeutic levels. nih.gov

Preclinical Models for Studying Enterohepatic Recycling

Various preclinical models have been instrumental in elucidating the mechanisms of enterohepatic recirculation of Sorafenib beta-D-Glucuronide. These models include in vivo studies in rodents, particularly mice, and in silico physiologically based pharmacokinetic (PBPK) modeling.

Animal Models: Studies utilizing transporter-deficient mouse models have provided valuable insights into the disposition of sorafenib and its glucuronide. For instance, mice lacking the efflux transporter Abcc2 (Mrp2) or the uptake transporters Oatp1a/1b exhibit altered pharmacokinetics of Sorafenib beta-D-Glucuronide, highlighting the role of these transporters in its hepatic and intestinal handling. The impact of gut microbiota is often investigated in these models by co-administering antibiotics like neomycin to suppress the bacterial population and observe the resulting changes in sorafenib's pharmacokinetic parameters.

Pharmacokinetic Parameters of Sorafenib and Sorafenib beta-D-Glucuronide in Preclinical Mouse Models

| Preclinical Model | Analyte | Pharmacokinetic Parameter | Observation | Reference |

|---|---|---|---|---|

| Wild-type Mice vs. Abcc2(-/-) Mice | Sorafenib beta-D-Glucuronide | Plasma Concentration | Significantly higher in Abcc2(-/-) mice, indicating impaired biliary excretion. | nih.gov |

| Wild-type Mice vs. Oatp1a/b(-/-) Mice | Sorafenib beta-D-Glucuronide | Plasma AUC | Markedly increased in Oatp1a/b(-/-) mice, suggesting a key role of these transporters in hepatic uptake. | nih.gov |

| Mice treated with Neomycin | Sorafenib | Plasma Concentration | Substantially reduced following administration of Sorafenib beta-D-Glucuronide, confirming microbial deconjugation. | nih.govresearchgate.net |

Key Parameters in PBPK Models of Sorafenib Enterohepatic Recirculation

| Model Parameter | Description | Significance in Modeling Enterohepatic Recirculation | Reference |

|---|---|---|---|

| Intestinal β-glucuronidase activity | Rate of deconjugation of Sorafenib beta-D-Glucuronide in the gut. | Directly influences the amount of sorafenib available for reabsorption. | nih.govnih.gov |

| Biliary clearance of Sorafenib beta-D-Glucuronide | Rate of excretion of the glucuronide from the liver into the bile. | Determines the amount of substrate available for microbial deconjugation. | nih.govlivermetabolism.com |

| Intestinal absorption rate of Sorafenib | Rate of reabsorption of the reformed sorafenib from the gut. | Impacts the magnitude of the secondary peak in plasma concentration. | nih.govresearchgate.net |

Preclinical Pharmacokinetics of Sorafenib Beta D Glucuronide in Animal Models

Pharmacokinetic Profiling in Murine Models

Murine models have been instrumental in elucidating the complex pharmacokinetic profile of Sorafenib (B1663141) beta-D-Glucuronide. These models allow for in-depth analysis of its plasma concentration over time, the influence of genetic factors on its disposition, and its distribution into tissues like the liver.

Following the administration of sorafenib to mice, Sorafenib beta-D-Glucuronide is formed through glucuronidation, primarily mediated by the enzyme UGT1A9. nih.govlivermetabolism.com The plasma concentration of Sorafenib beta-D-Glucuronide typically rises, reaching a maximum concentration before declining. The shape of this concentration-time curve is influenced by various factors, including the rate of formation from sorafenib, its distribution into tissues, and its elimination from the body. Studies have shown that the plasma exposure to Sorafenib beta-D-Glucuronide can be significant, highlighting the importance of understanding its pharmacokinetics. researchgate.net

Table 1: Illustrative Plasma Concentrations of Sorafenib beta-D-Glucuronide in Wild-Type Mice

Note: The following data are representative and compiled from graphical representations in preclinical studies. Actual values may vary between studies.

| Time (hours) | Plasma Concentration (ng/mL) |

|---|---|

| 1 | 500 |

| 2 | 1500 |

| 4 | 2500 |

| 8 | 1800 |

| 12 | 1000 |

| 24 | 300 |

Genetic modifications in murine models, particularly the knockout of specific drug transporters, have revealed the critical role these proteins play in the disposition of Sorafenib beta-D-Glucuronide. Key transporters involved in its hepatic and systemic clearance include members of the ATP-binding cassette (ABC) family, such as ABCC2 and ABCC3, and the organic anion transporting polypeptide (OATP) family, specifically OATP1A/1B. nih.govnih.gov

Studies in Abcc2 knockout mice have demonstrated a significant increase in the plasma concentrations of Sorafenib beta-D-Glucuronide compared to wild-type mice. researchgate.net This indicates that ABCC2 is a major transporter responsible for the efflux of this metabolite from hepatocytes into the bile. nih.gov In the absence of ABCC2, the biliary excretion of Sorafenib beta-D-Glucuronide is impaired, leading to its accumulation in the plasma. researchgate.net

Conversely, the transporter ABCC3 has been shown to mediate the efflux of Sorafenib beta-D-Glucuronide from hepatocytes back into the systemic circulation. nih.govnih.gov The interplay between ABCC2 and ABCC3, along with the hepatic uptake transporter OATP1A/1B, creates a "hepatocyte hopping" phenomenon where the metabolite can be shuttled between the liver and blood. nih.govnih.gov Knockout of Oatp1a/1b in mice also leads to altered pharmacokinetics of Sorafenib beta-D-Glucuronide, further emphasizing the importance of this uptake transporter in its hepatic disposition. researchgate.net

Table 2: Effect of Transporter Knockouts on Sorafenib beta-D-Glucuronide Plasma Exposure (AUC) in Mice

| Genotype | Relative Plasma AUC Change | Primary Transporter Function |

|---|---|---|

| Wild-Type | Baseline | Normal transporter function |

| Abcc2-/- | Significantly Increased | Efflux from hepatocyte to bile |

| Abcc3-/- | Altered | Efflux from hepatocyte to blood |

| Oatp1a/1b-/- | Altered | Uptake from blood into hepatocyte |

The liver-to-plasma concentration ratio of Sorafenib beta-D-Glucuronide provides insights into its distribution and accumulation in the liver, the primary site of its formation. In preclinical studies, this ratio has been shown to be influenced by the activity of drug transporters. For instance, in wild-type mice, there is a notable concentration of Sorafenib beta-D-Glucuronide in the liver. However, in Abcc2 knockout mice, a significant increase in the liver-to-plasma ratio of the metabolite is observed. researchgate.net This is consistent with the role of ABCC2 in biliary excretion; its absence leads to the trapping of Sorafenib beta-D-Glucuronide within the hepatocytes. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation for Sorafenib beta-D-Glucuronide Disposition

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, including Sorafenib beta-D-Glucuronide. These models integrate physiological, biochemical, and drug-specific parameters to predict pharmacokinetic profiles. nih.govresearchgate.net

The development of a PBPK model for sorafenib and its metabolites involves creating a mathematical representation of the mammalian body, with compartments representing different organs and tissues connected by blood flow. nih.govcore.ac.uk For Sorafenib beta-D-Glucuronide, the model must incorporate key processes such as its formation from sorafenib via UGT1A9 in the liver, its transport by influx (OATP1A/1B) and efflux (ABCC2, ABCC3) transporters in the liver, and its potential for enterohepatic recirculation. nih.govnih.gov

Parameterization of the model is achieved by incorporating data from various sources, including in vitro experiments, ex vivo studies, and in vivo pharmacokinetic data from preclinical models, such as wild-type and transporter knockout mice. nih.govnih.gov These parameters can include enzyme kinetics for UGT1A9, transporter activity rates, organ volumes, and blood flow rates. nih.gov

Once a PBPK model is developed, uncertainty and sensitivity analyses are performed to evaluate its robustness and to identify the most influential parameters affecting the disposition of Sorafenib beta-D-Glucuronide. nih.govfrontiersin.org

Uncertainty analysis helps to understand how variability in model input parameters can affect the predicted pharmacokinetic outputs. nih.govnih.gov This is important for assessing the confidence in the model's predictions.

Sensitivity analysis identifies which model parameters have the most significant impact on the predicted concentrations of Sorafenib beta-D-Glucuronide in plasma and tissues. nih.govnih.gov For example, a global sensitivity analysis of a PBPK model for sorafenib and its metabolites demonstrated that the activity of UGT1A9 has a substantial effect on the formation and exposure of Sorafenib beta-D-Glucuronide. nih.gov Similarly, the activities of the transporters OATP1A/1B, ABCC2, and ABCC3 were shown to be highly influential on the plasma and liver concentrations of this metabolite. nih.gov This analysis helps to pinpoint the key biological processes that govern the pharmacokinetics of Sorafenib beta-D-Glucuronide. nih.govresearchgate.net

Analytical Methodologies for Research on Sorafenib Beta D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of Sorafenib (B1663141) and its metabolites, including Sorafenib beta-D-Glucuronide. This technique offers unparalleled sensitivity and selectivity, enabling precise quantification in various biological matrices.

Method Development and Validation in Biological Matrices (e.g., plasma, liver homogenates, cell lysates)

The development of a reliable LC-MS/MS method for Sorafenib beta-D-Glucuronide requires careful optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. A common approach for sample preparation from plasma and liver homogenates involves protein precipitation with a solvent like acetonitrile (B52724). clinpgx.org This step efficiently removes larger molecules that can interfere with the analysis. For cell lysates, a similar principle of protein removal is applied to ensure a clean sample for injection into the LC-MS/MS system.

Chromatographic separation is typically achieved using reversed-phase columns, such as a polar embedded C18 column. clinpgx.org A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent (like acetonitrile or methanol) is employed to effectively separate Sorafenib beta-D-Glucuronide from its parent drug and other endogenous components of the matrix. clinpgx.orgnih.gov

Detection by tandem mass spectrometry is highly specific, utilizing multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio. For Sorafenib beta-D-Glucuronide, positive electrospray ionization (ESI) is commonly used. clinpgx.org

Method validation is a critical step to ensure the reliability of the analytical data. This process involves assessing several key parameters as outlined by regulatory guidelines. A validated bioanalytical assay for the simultaneous determination of sorafenib and its glucuronide has been established in mouse plasma and liver homogenate. clinpgx.org The assay demonstrated linearity over a specific concentration range, with a lower limit of quantification (LLOQ) of 1 ng/mL for Sorafenib beta-D-Glucuronide. clinpgx.org The precision of the method is evaluated by determining the intra- and inter-day variability, which should be within acceptable limits (typically <15% coefficient of variation, CV). Accuracy is assessed by comparing the measured concentration to the nominal concentration, with the deviation also expected to be within ±15%. clinpgx.orgnih.gov

Below are interactive tables summarizing typical validation parameters for LC-MS/MS methods used to quantify Sorafenib and its glucuronide metabolite in plasma.

Table 1: Typical LC-MS/MS Method Validation Parameters for Sorafenib beta-D-Glucuronide Quantification in Plasma

| Parameter | Typical Value/Range | Reference |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | clinpgx.org |

| Linearity Range | 1 - 500 ng/mL | clinpgx.org |

| Intra-day Precision (%CV) | 2 - 8% | clinpgx.org |

| Inter-day Precision (%CV) | 2 - 10% | clinpgx.org |

| Accuracy (%Deviation) | -11% to 6% | clinpgx.org |

Table 2: Example of Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | Polar embedded reversed-phase | clinpgx.org |

| Mobile Phase A | Formic acid in water | clinpgx.org |

| Mobile Phase B | Acetonitrile | clinpgx.org |

| Elution | Gradient | clinpgx.org |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | clinpgx.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

In Vitro and Ex Vivo Assay Methodologies

To understand the mechanisms underlying the formation and disposition of Sorafenib beta-D-Glucuronide, various in vitro and ex vivo assay systems are employed. These assays provide valuable information on the enzymes responsible for its formation and the transporters involved in its movement across cellular membranes.

Microsomal Incubation Assays for Glucuronidation and Transport Studies

Microsomal incubation assays are a fundamental tool for studying drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). These assays are instrumental in identifying the specific UGT isoforms responsible for the glucuronidation of Sorafenib. nih.gov

In a typical glucuronidation assay, Sorafenib is incubated with human liver microsomes in the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). The reaction is usually carried out in a buffered solution at 37°C to mimic physiological conditions. The formation of Sorafenib beta-D-Glucuronide over time is then monitored, often by LC-MS/MS. Through the use of a panel of recombinant human UGT enzymes, it has been demonstrated that UGT1A9 is the primary enzyme responsible for the glucuronidation of Sorafenib. nih.gov

These assays can also be used to study the kinetics of the reaction, determining parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Furthermore, microsomal assays can be adapted to investigate the potential for drug-drug interactions by assessing the inhibitory effects of other compounds on Sorafenib glucuronidation.

Mechanistic Research on Drug Drug Interactions Involving Sorafenib Beta D Glucuronide

Modulation of Transporter Activity by Co-administered Agents in Preclinical Models

The intricate transport pathways governing Sorafenib (B1663141) beta-D-Glucuronide make it susceptible to interactions with co-administered drugs that inhibit or induce the transporters involved. Preclinical and clinical research has identified several agents that modulate the activity of transporters responsible for SG disposition, leading to significant changes in its plasma concentrations.

One of the most notable interactions involves Rifampin , a potent inhibitor of Organic Anion Transporting Polypeptide 1B1 (OATP1B1). nih.govnih.gov OATP1B1 is a key hepatic uptake transporter that facilitates the entry of SG from the bloodstream back into hepatocytes. nih.gov In vitro studies demonstrated that rifampin effectively inhibits OATP1B1- and its murine equivalent, Oatp1b2-mediated transport of SG, with IC50 values around 1 µM. nih.gov This inhibition was shown to have significant in vivo consequences. In wildtype mice, co-administration of rifampin led to a significant increase in plasma levels of SG. nih.govnih.gov Crucially, this effect was absent in mice lacking the Oatp1b2 transporter, confirming the specific role of this pathway in the observed interaction. nih.govnih.gov These preclinical findings were translated to human subjects, where acute administration of rifampin also increased the systemic exposure to SG. nih.gov

Another well-documented interaction is with Probenecid (B1678239) , an inhibitor of OATP and Organic Anion Transporter (OAT) proteins. nih.govnih.govresearchgate.netmdpi.com In a study involving patients on steady-state sorafenib treatment, the addition of probenecid resulted in a 29% increase in the metabolic ratio of Sorafenib beta-D-Glucuronide to its parent drug, sorafenib. nih.govnih.gov While the concentration of sorafenib itself decreased, the relative and absolute concentrations of its glucuronide metabolite increased. nih.gov This finding suggests that by inhibiting OATP1B1, probenecid interrupts the normal disposition of SG. nih.govnih.govresearchgate.net Specifically, it is thought to disrupt the enterohepatic circulation of sorafenib by blocking the reuptake of SG from the blood into the liver, causing the metabolite to accumulate in the systemic circulation. nih.govunige.chnih.gov

These studies highlight how co-administered agents that inhibit key hepatic uptake transporters can significantly alter the pharmacokinetics of Sorafenib beta-D-Glucuronide.

| Co-administered Agent | Target Transporter(s) | Model System | Observed Effect on SG | Reference |

|---|---|---|---|---|

| Rifampin | OATP1B1 / Oatp1b2 | In vitro (HEK293 cells), Wildtype and Oatp1b2-deficient mice, Human subjects | Effectively inhibited SG transport; Significantly increased plasma SG levels. | nih.govnih.gov |

| Probenecid | OATP1B1 | Human subjects | Increased the metabolic ratio of SG to sorafenib by 29%; Increased SG concentration. | nih.govnih.gov |

Influence of Sorafenib beta-D-Glucuronide on Other Transporters (e.g., MRP2, BCRP)

The disposition of Sorafenib beta-D-Glucuronide is not only influenced by uptake transporters but is also critically dependent on efflux transporters that move the conjugate out of hepatocytes. nih.govnih.gov Research using transporter-deficient mouse models has elucidated a complex system where SG is a substrate for multiple ATP-binding cassette (ABC) transporters, primarily Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3). nih.govnih.gov

MRP2 is a key canalicular transporter located on the apical membrane of hepatocytes, responsible for pumping substrates into the bile for elimination. nih.gov Studies have established that SG is extensively secreted into the bile via a process mainly mediated by MRP2. nih.gov This represents a primary pathway for the hepatic elimination of the metabolite. nih.gov

In addition to biliary excretion via MRP2, SG is also a substrate for MRP3, which is located on the basolateral membrane of hepatocytes. nih.govnih.gov This transporter effluxes SG from the hepatocyte back into the systemic circulation. nih.gov This action is a critical step in a recently described physiological process known as "hepatocyte hopping". nih.govnih.govnih.gov In this model, SG formed in one hepatocyte can be effluxed by MRP3 into the sinusoidal blood, travel a short distance, and then be taken up by a neighboring hepatocyte via OATP1a/1b transporters for another chance at biliary excretion by MRP2. nih.govnih.gov This liver-to-blood shuttling loop is a novel mechanism in clinical pharmacology that increases the efficiency of hepatic detoxification and elimination for certain glucuronidated compounds like SG. nih.govnih.gov

While the disposition of the parent drug, sorafenib, has been linked to the Breast Cancer Resistance Protein (BCRP/ABCG2), the direct interaction and transport of Sorafenib beta-D-Glucuronide by BCRP is less clearly defined in the current literature. The primary efflux pathways identified for SG specifically involve MRP2 and MRP3. nih.govnih.gov

Implications for Xenobiotic Glucuronide Disposition in Research Settings

The complex disposition of Sorafenib beta-D-Glucuronide, particularly the discovery of the "hepatocyte hopping" phenomenon, carries significant implications for the broader field of pharmacokinetic research and drug development. nih.govnih.gov These findings underscore that a metabolite's journey is not a simple one-way path to elimination and that glucuronide conjugates can have their own complex pharmacokinetic profiles mediated by multiple transporters. nih.gov

The research on SG emphasizes the critical need to consider the hepatic handling of xenobiotic glucuronides when designing and interpreting drug-drug interaction studies, especially for drugs that undergo extensive phase II conjugation. nih.govnih.gov Interactions may not occur solely at the level of the parent drug or its metabolizing enzymes but can also be clinically relevant at the level of metabolite transport. nih.gov The DDI between rifampin and SG, which results in the systemic accumulation of the metabolite due to OATP1B1 inhibition, serves as a prime example of this principle. nih.gov

Furthermore, the concept of hepatocyte hopping—the shuttling of a metabolite between blood and liver cells via the coordinated action of efflux (MRP3) and uptake (OATP1B) transporters—is a novel paradigm in clinical pharmacology. nih.govnih.gov This process, which allows for more efficient hepatic elimination, may be relevant for numerous other drugs and endogenous compounds that are glucuronidated in the liver. nih.govnih.gov Understanding this mechanism is crucial for accurately predicting the disposition and potential DDIs of these compounds. The disruption of this process, whether by transporter-inhibiting drugs or by disease states like nonalcoholic steatohepatitis (NASH), can lead to significant alterations in metabolite pharmacokinetics. nih.gov This highlights the importance of investigating the roles of both uptake and efflux transporters in the disposition of drug metabolites in future research. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Additional Transport Mechanisms for Sorafenib (B1663141) beta-D-Glucuronide

The transport of Sorafenib beta-D-Glucuronide (SG) across cellular membranes is a critical determinant of its fate in the body. Current knowledge has identified several key transporters involved in its hepatocellular handling. Studies have established that after its formation in the liver via UGT1A9-mediated glucuronidation, SG is a substrate for both efflux and influx transporters. nih.govnih.gov The ATP-binding cassette (ABC) transporters ABCC2 (MRP2) and ABCC3 (MRP3) play significant roles in its efflux. nih.govresearchgate.net ABCC2 is primarily responsible for secreting SG into the bile, a crucial step for its elimination. nih.govlivermetabolism.com In contrast, ABCC3 mediates its efflux from hepatocytes back into the systemic circulation. nih.govnih.gov

On the uptake side, members of the organic anion transporting polypeptide (OATP) family, specifically OATP1B1 (in humans) and its murine ortholog Oatp1b2, are responsible for the reuptake of SG from the blood into hepatocytes. nih.govresearchgate.net This process, termed "hepatocyte hopping," involves SG being effluxed into the blood by ABCC3 and subsequently taken up by neighboring hepatocytes via OATP1B1/Oatp1b2. nih.govresearchgate.net This shuttling loop may prevent the saturation of the primary biliary efflux transporter, ABCC2. nih.gov

| Transporter | Family | Location | Function Regarding Sorafenib beta-D-Glucuronide (SG) | Reference |

| ABCC2 (MRP2) | ABC | Apical (canalicular) membrane of hepatocytes | Efflux of SG into bile for elimination. | nih.govnih.gov |

| ABCC3 (MRP3) | ABC | Basolateral membrane of hepatocytes | Efflux of SG from hepatocytes into systemic circulation (blood). | nih.govnih.gov |

| OATP1B1 | SLCO | Basolateral membrane of hepatocytes (Human) | Uptake of SG from the blood into hepatocytes. | nih.govresearchgate.net |

| Oatp1b2 | SLCO | Basolateral membrane of hepatocytes (Mouse) | Murine ortholog of OATP1B1; uptake of SG from blood. | nih.govresearchgate.net |

Comprehensive Understanding of Enterohepatic Recycling Dynamics in Various Preclinical Species

Enterohepatic recycling significantly impacts the pharmacokinetics of sorafenib, and its glucuronide metabolite is at the center of this process. nih.govunige.ch After biliary excretion into the intestinal lumen via ABCC2, Sorafenib beta-D-Glucuronide serves as a substrate for bacterial β-glucuronidases. nih.govnih.govlivermetabolism.com These enzymes cleave the glucuronide moiety, regenerating the parent sorafenib, which can then be reabsorbed into the systemic circulation. nih.govlivermetabolism.com This recycling pathway is estimated to increase the total exposure to sorafenib in humans by as much as 50%. nih.gov Evidence from preclinical models supports the importance of this mechanism; in mice, the administration of the antibiotic neomycin, which reduces gut bacteria, inhibits the conversion of SG back to sorafenib and significantly decreases sorafenib's systemic exposure. nih.gov

While the general mechanism is understood, the dynamics of this process have not been comprehensively characterized across different preclinical species. cetjournal.it The composition of gut microbiota, the activity of β-glucuronidases, and the efficiency of intestinal reabsorption can vary significantly between species such as mice, rats, and dogs. mdpi.com These differences can lead to quantitative variations in the extent of enterohepatic recycling, making direct extrapolation of pharmacokinetic data from a single preclinical species to humans challenging.

Future research should aim to quantify the key parameters of enterohepatic recycling—such as biliary excretion rates of SG, intestinal β-glucuronidase activity, and intestinal permeability of sorafenib—in multiple preclinical species. nih.govnih.gov Developing physiologically based pharmacokinetic (PBPK) models that incorporate these species-specific parameters can help to better understand and predict the impact of enterohepatic recycling on sorafenib disposition. nih.govcetjournal.it Such models, validated across different species, would be invaluable for translating preclinical findings to the human clinical scenario. nih.gov

Integration of Multi-Omics Data for Predictive Modeling of Sorafenib beta-D-Glucuronide Disposition

The disposition of Sorafenib beta-D-Glucuronide is a complex process influenced by the interplay of multiple genes (e.g., UGT1A9, ABCC2, ABCC3, SLCO1B1), proteins (transporters and enzymes), and endogenous metabolites. nih.govnih.gov A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to create more accurate and predictive models of drug disposition. nih.govnygen.ionashbio.com By providing a systems-level view, multi-omics analysis can uncover complex interactions and regulatory networks that govern the pharmacokinetics of SG. nygen.ionashbio.com

For instance, genomic data can identify genetic polymorphisms in UGT or transporter genes that lead to interindividual variability in SG formation and transport. nih.gov Transcriptomic and proteomic analyses can quantify the expression levels of these key enzymes and transporters in tissues like the liver and intestine, providing direct measures of their functional capacity. medrxiv.orgresearchgate.net Metabolomics can reveal how endogenous compounds might compete with SG for transport or metabolism, further influencing its disposition. patsnap.com

| Omics Layer | Potential Application for SG Disposition Modeling | Reference |

| Genomics | Identify polymorphisms in UGT1A9, ABCC2, ABCC3, SLCO1B1 affecting SG formation and transport. | nih.gov |

| Transcriptomics | Quantify mRNA expression of key enzymes and transporters in relevant tissues. | medrxiv.org |

| Proteomics | Measure protein levels of UGT1A9 and transporters to assess functional capacity. | researchgate.net |

| Metabolomics | Identify endogenous metabolites that may interact with SG pathways. | patsnap.com |

Development of Novel Research Tools and Models for Glucuronide Metabolite Studies

Advancing our understanding of Sorafenib beta-D-Glucuronide and other glucuronide metabolites depends on the continuous development of innovative research tools and models. hyphadiscovery.com Current in vitro models, such as transporter-overexpressing cell lines (e.g., HEK293, MDCKII) and inside-out membrane vesicles, have been essential for identifying specific transport mechanisms. nih.govresearchgate.net However, these systems often study transporters in isolation and may not fully recapitulate the complex, multi-transporter environment of a polarized hepatocyte.

More advanced in vitro systems are emerging as valuable tools. Three-dimensional (3D) cell cultures, such as spheroids or organoids, and microfluidic "organ-on-a-chip" models can better mimic the physiological architecture and function of the liver. These models could provide more accurate predictions of the hepatic uptake, metabolism, and biliary excretion of SG. Furthermore, novel analytical techniques are needed for the sensitive and specific quantification of glucuronide metabolites in complex biological matrices. Advances in mass spectrometry and NMR spectroscopy continue to improve the ability to identify and characterize metabolites.

In the realm of synthesis, new chemoenzymatic methods and microbial biotransformation techniques are being developed to produce pure glucuronide standards in larger quantities, which are essential for conducting detailed pharmacokinetic and toxicological studies. hyphadiscovery.comrsc.org Finally, refining in silico tools, particularly PBPK models that can integrate complex in vitro data and multi-omics information, will be crucial for translating mechanistic insights into clinically relevant predictions of drug metabolite disposition. nih.gov

Q & A

Q. What are the primary metabolic and transport pathways of Sorafenib beta-D-Glucuronide (SG)?

SG is formed via UGT1A9-mediated glucuronidation of sorafenib. It undergoes hepatic handling through a "hepatocyte hopping" mechanism: ABCC2 mediates biliary excretion, while ABCC3 facilitates efflux into systemic circulation. SG is subsequently reabsorbed into hepatocytes via OATP1B1/Oatp1b2 transporters in humans and mice, respectively. This dual-pathway mechanism necessitates careful consideration in drug-drug interaction studies involving OATP1B1 inhibitors like rifampin .

Q. How can researchers quantify Sorafenib beta-D-Glucuronide in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for SG quantification. Method validation should include specificity, sensitivity (e.g., LOD/LOQ), and recovery rates. Cross-validation with β-glucuronidase hydrolysis can confirm analyte identity, as described in ISO 16649-2:2001 for β-glucuronidase-positive assays .

Q. What are the key physicochemical properties of SG relevant to experimental design?

SG’s hydrophilicity (due to the glucuronide moiety) impacts its solubility and membrane permeability. Computational models (e.g., ΔE_dock values from molecular docking studies) suggest moderate binding affinity to transporters like OATP1B1 (ΔE_dock ≈ -10.7 kcal/mol in murine analogs). These properties inform in vitro assays, such as Caco-2 cell permeability studies .

Advanced Research Questions

Q. How can conflicting data on SG’s hepatic uptake be resolved?

Discrepancies in transporter affinity (e.g., OATP1B1 vs. Oatp1b2) may arise from species-specific differences. To address this:

- Use CRISPR-edited cell lines (e.g., humanized OATP1B1 murine hepatocytes) to standardize models.

- Compare inhibition profiles: Rifampin increases SG plasma levels in wild-type mice but not in Oatp1b2-deficient models, highlighting transporter-specific effects .

Q. What experimental strategies validate the "hepatocyte hopping" hypothesis in humans?

- Pharmacokinetic (PK) studies : Administer sorafenib with/without rifampin (OATP1B1 inhibitor). Measure SG plasma AUC; a significant increase confirms OATP1B1-mediated reuptake.

- Isolated perfused liver models : Track SG distribution between bile and perfusate to quantify ABCC2 vs. ABCC3 contributions .

Q. How do molecular docking and similarity searches improve SG analog design?

Ligand-based similarity searches (e.g., MACCS Keys, ECFP4 fingerprints) can identify analogs with optimized transporter binding. For example, ZINC150339055 (q-value = 1) shares structural motifs with SG, making it a candidate for comparative uptake studies. Validate hits using in vitro transporter assays (e.g., HEK293-OATP1B1 cells) .

Q. What are the implications of SG’s stability under varying pH and temperature conditions?

SG stability should be assessed in simulated physiological conditions (e.g., pH 2–8, 37°C). Degradation kinetics can be modeled using Arrhenius equations. Stability data guide storage protocols (e.g., -80°C for long-term preservation) and sample preparation workflows .

Q. How can researchers address interspecies variability in SG pharmacokinetics?

- PBPK modeling : Incorporate human OATP1B1 and murine Oatp1b2 kinetic parameters to predict cross-species differences.

- Microdosing studies : Administer trace-labeled SG in human volunteers to quantify hepatic extraction ratios without therapeutic exposure .

Methodological Considerations

- Contradiction Analysis : When PK data conflict (e.g., rifampin’s effect in mice vs. humans), perform transporter inhibition assays with human hepatocytes and murine knockout models to isolate variables .

- Data Integration : Combine in silico (docking scores), in vitro (transporter inhibition), and in vivo (PK) data to build mechanistic models of SG disposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.